methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
Description
This compound features a hybrid structure combining a benzothiazole ring, a furan-carbonyl group, and a pyrrolidone core. The benzoate ester enhances lipophilicity, which may influence bioavailability. Though direct synthesis data for this compound is absent in the provided evidence, analogous methods (e.g., lithium hydroxide-mediated hydrolysis or Suzuki coupling, as seen in and ) are plausible routes .
Properties
Molecular Formula |
C25H18N2O6S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
methyl 4-[3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C25H18N2O6S/c1-13-5-10-16-18(12-13)34-25(26-16)27-20(14-6-8-15(9-7-14)24(31)32-2)19(22(29)23(27)30)21(28)17-4-3-11-33-17/h3-12,20,29H,1-2H3 |
InChI Key |
NQEMKAZOMKQEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can be achieved through a multi-step process involving the condensation of methyl 4-(furan-2-yl)-2,4-dioxobutanoate with aromatic aldehydes and 1,3-thiazol-2-amine . The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The benzothiazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves interactions with various molecular targets and pathways. The furan and benzothiazole moieties can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting or modulating their function. The compound’s ability to undergo redox reactions may also play a role in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Differences
- Benzothiazole vs.
- Fluorination Impact (): Fluorinated analogs (e.g., ) exhibit higher metabolic stability and melting points due to fluorine’s electronegativity and van der Waals interactions. The target compound lacks fluorine, which may reduce bioavailability but mitigate toxicity risks .
Pharmacological and Industrial Relevance
- Benzothiazole Derivatives: The target’s benzothiazole moiety is associated with anticancer and anti-inflammatory activities, as seen in related pharmaceuticals .
- Thiadiazole Applications (): Compounds with 1,3,4-thiadiazole cores are often explored for antimicrobial and kinase inhibition applications, suggesting divergent therapeutic pathways compared to the target .
- Ester vs. Acid Forms: The methyl ester in the target compound (vs. carboxylic acid in ’s compound) may enhance cell penetration, though hydrolysis in vivo could convert it to an active acid form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
